molecular formula C4H3LiO B141411 2-Lithiofuran CAS No. 141957-80-4

2-Lithiofuran

Cat. No. B141411
M. Wt: 74 g/mol
InChI Key: KCTBOHUTRYYLJA-UHFFFAOYSA-N
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Description

2-Lithiofuran is a chemical compound with the molecular formula C4H3LiO . It has an average mass of 74.007 Da and a monoisotopic mass of 74.034393 Da .


Synthesis Analysis

The synthesis of 2-Lithiofuran has been explored in various studies. One method involves the addition of 2-lithiofuran to secondary boronic ester 1a . Another approach highlights the preparation of butenolide through an epoxide opening using 2-lithiofuran . The nucleophilic addition of 2-lithiofuran to chiral carbonyl compounds has also been studied .


Molecular Structure Analysis

The molecular structure of 2-Lithiofuran consists of four carbon atoms, three hydrogen atoms, one lithium atom, and one oxygen atom .


Chemical Reactions Analysis

2-Lithiofuran has been used in various chemical reactions. For instance, it has been used in the stereospecific cross-coupling of secondary boronic esters with sp2 electrophiles . It has also been used in the preparation of butenolide through an epoxide opening .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Lithiofuran include its molecular formula (C4H3LiO), average mass (74.007 Da), and monoisotopic mass (74.034393 Da) .

Scientific Research Applications

  • Synthesis of Zirconocene Systems : 2-Lithiofuran is used in the synthesis of group 4 metallocenes, specifically in the preparation of bis[2-(2-furyl)indenyl]zirconium dichloride. This compound is significant in the production of elastomeric polypropylene, showcasing the role of 2-Lithiofuran in polymer chemistry (Dreier et al., 2001).

  • Dianionic Oxy-Cope Rearrangements : In the study of lithiated heterocycles, 2-Lithiofuran is identified as a component in dianionic oxy-Cope rearrangements. These rearrangements are crucial for understanding the chemical behaviors of furans and their derivatives (Voigt et al., 2001).

  • C-Glycosyl Carboxylate Synthesis : 2-Lithiofuran facilitates the installation of the 2-furyl ring in the synthesis of C-glycosyl carboxylates. This application is important in carbohydrate chemistry and the development of complex organic molecules (Dondoni et al., 1993).

  • Unsymmetrical Furan Synthesis : The compound is also utilized in the synthesis of unsymmetrical 3,4-disubstituted furans, an important class of organic compounds with various applications in chemistry (Yang & Wong, 1992).

  • Furyl Complexes in Organometallic Chemistry : It plays a role in the preparation of permethyl yttrocene 2-furyl complexes, demonstrating its utility in the field of organometallic chemistry (Ringelberg et al., 2002).

  • Dianions Derived from Furan Carboxylic Acids : 2-Lithiofuran is instrumental in generating dianionic species from furan carboxylic acids. This is significant for reactions with electrophiles and has broad implications in synthetic organic chemistry (Knight & Nott, 1981).

Future Directions

Future directions for 2-Lithiofuran research could involve further exploration of its synthesis methods and its applications in various chemical reactions . Additionally, more research could be conducted to understand its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

lithium;2H-furan-2-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3O.Li/c1-2-4-5-3-1;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTBOHUTRYYLJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CO[C-]=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3LiO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449468
Record name 2-LITHIOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Lithiofuran

CAS RN

141957-80-4
Record name 2-LITHIOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
457
Citations
A Dondoni, S Franco, FL Merchán, P Merino, T Tejero - Tetrahedron letters, 1993 - Elsevier
The addition of the title metalated heterocycles 1 to the nitrone 2 derived from D-glyceraldehyde acetonide leads to the corresponding syn-adducts as major products (ds 88–96 %) …
Number of citations: 60 www.sciencedirect.com
AB Abubakar, BL Booth, AE Tipping - Journal of fluorine chemistry, 1991 - Elsevier
… [R=CO,H (and hence R=CO,Me and COaEt), CHO, CHPhOH, CHMeOH, CH(OH)CH=CH,] are obtained in good yield by treatment of the corresponding 2-lithiofuran with the appropriate …
Number of citations: 9 www.sciencedirect.com
A Dąbrowski, K Kamieńska-Trela, J Wójcik - Spectrochimica Acta Part A …, 2000 - Elsevier
… The number of papers devoted to the lithium derivatives of heteroaromatic compounds such as 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran is rather limited. The 13 C …
Number of citations: 8 www.sciencedirect.com
A Dondoni, F Junquera, FL Merchan, P Merino… - …, 1994 - thieme-connect.com
… have provided some examples of Lewis acid stereocontrolled addition of 2-lithiofuran to nitrones … The obtained solution of 2-lithiofuran (1) in THF (ca. 0.2 M) was used in the following …
Number of citations: 28 www.thieme-connect.com
S Dhiman, SSV Ramasastry - 2013 - nopr.niscpr.res.in
… Treatment of the 2-lithiofuran (4) with cyclohexanecarboxaldehyde (5) and after hydrolysis of the directing group (masking group) generated 2-(hydroxymethylcyclohexyl)-3-furfural (6) in …
Number of citations: 12 nopr.niscpr.res.in
AJ Margida, GF Koser - The Journal of Organic Chemistry, 1984 - ACS Publications
… has been developed is an unusual one involving the direct replacement of the fert-butylethynyl group in 1 with the 2-furyl group, this being accomplished by the treatment of 2-lithiofuran …
Number of citations: 83 pubs.acs.org
KH Reuter, WJ Scott - The Journal of Organic Chemistry, 1993 - ACS Publications
… and 2-lithiofuran react with phenyl triflate in a similar manner. … equiv ofLDA and 9.5 equiv of 2-lithiofuran (2) in THF afforded … first report of the use of 2-lithiofuran as a nucleophile in aryne…
Number of citations: 37 pubs.acs.org
A Dondoni, F Junquera, FL Merchan, P Merino… - researchgate.net
The addition of 2-lithiofuran (1) to the N-benzyl nitrones 2a–d, derived from chiral x-alkoxy aldehydes, affords f-alkoxy-x-hydr-oxyamino-2-alkylfuransin good yields and with syn …
Number of citations: 0 www.researchgate.net
B Voigt, R Wartchow… - European Journal of …, 2001 - Wiley Online Library
… However, all reactions between 1 and 2-lithio-N-methylpyrrole, 2-lithiothiophene, or 2-lithiofuran resulted in the formation of ring-opened products similar to those obtained with …
YC Luo, HH Zhang, YZ Liu, RL Cheng, PF Xu - Tetrahedron: Asymmetry, 2009 - Elsevier
… imine 2 in hand, the stereocontrolled installation of a potential carboxyl group was crucial to successful synthesis and it could be easily achieved by the addition of 2-lithiofuran to the tert-…
Number of citations: 20 www.sciencedirect.com

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